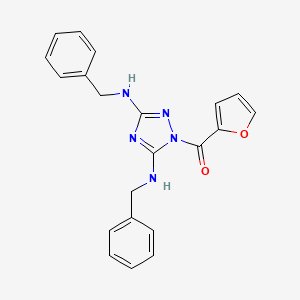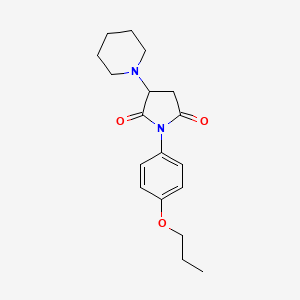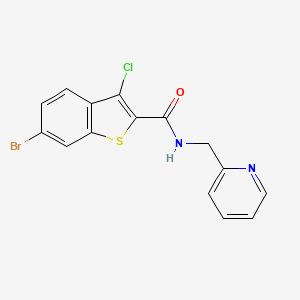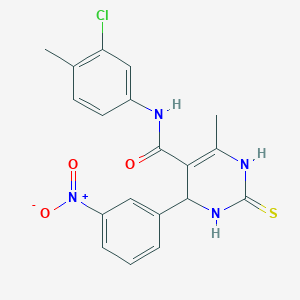
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine, also known as DBT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DBT is a derivative of 1,2,4-triazole, which is a heterocyclic compound that has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR signaling pathway. In fungi and bacteria, this compound has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In animal studies, this compound has been shown to have low toxicity and no significant adverse effects on organ function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments, including its low toxicity, easy synthesis, and potential applications in various fields. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential applications of this compound.
Direcciones Futuras
There are several future directions for research on N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine, including the development of more efficient synthesis methods, the investigation of its potential applications in medicine and agriculture, and the elucidation of its mechanism of action. In medicine, this compound has potential as a novel anticancer agent and could be further developed for clinical use. In agriculture, this compound could be used as a more sustainable alternative to conventional pesticides. Additionally, the development of this compound-based materials could have potential applications in catalysis and materials science.
Métodos De Síntesis
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine can be synthesized using various methods, including the reaction of 2-furoyl chloride with N,N'-dibenzyl-1,2,4-triazole-3,5-diamine in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its anticancer, antifungal, and antibacterial activities. In agriculture, this compound has been shown to have potential as a plant growth regulator and pesticide. In materials science, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials synthesis.
Propiedades
IUPAC Name |
[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-19(18-12-7-13-28-18)26-21(23-15-17-10-5-2-6-11-17)24-20(25-26)22-14-16-8-3-1-4-9-16/h1-13H,14-15H2,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMLFXLDJANXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889940.png)

![2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4889955.png)

![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)



![[3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)
![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4890026.png)